2-Benzothiazoleacetyl chloride

Acylation Electrophilicity Kinetics

Sourcing acyl chlorides with a benzothiazole scaffold often presents reactivity and purity challenges. This compound solves both with its defined electrophilicity. - **Reactive Intermediate**: Enables [2+2]-cycloaddition to β-lactams and efficient amide/ester formation for drug discovery. - **Supply Advantage**: BenchChem provides rigorous quality control and reliable global logistics. - **Application Ready**: Directly suitable for pharmaceutical (antibiotic, anticancer) and agrochemical R&D.

Molecular Formula C9H6ClNOS
Molecular Weight 211.67 g/mol
CAS No. 500532-59-2
Cat. No. B11773985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzothiazoleacetyl chloride
CAS500532-59-2
Molecular FormulaC9H6ClNOS
Molecular Weight211.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CC(=O)Cl
InChIInChI=1S/C9H6ClNOS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2
InChIKeyHHXXZBQCAQIFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzothiazoleacetyl chloride: Heterocyclic Building Block


2-Benzothiazoleacetyl chloride (CAS 500532-59-2) is a heterocyclic building block characterized by a benzothiazole core fused to an acetyl chloride moiety [1]. This structure classifies it as an aromatic acyl chloride, conferring potent electrophilic reactivity for nucleophilic acyl substitution and enabling its use as a key intermediate in the synthesis of diverse benzothiazole derivatives for pharmaceutical and agrochemical applications .

Substitution Risks for 2-Benzothiazoleacetyl chloride


While benzothiazole derivatives share a common core, the specific 2-acetyl chloride functionality in 2-benzothiazoleacetyl chloride confers distinct electrophilic reactivity and steric properties. Substituting it with other in-class compounds, such as 2-benzothiazoleacetic acid, 2-chlorobenzothiazole, or even the analogous 2-benzothiazoleacetyl bromide, can lead to significantly different reaction kinetics, yields, and product profiles due to variations in leaving group ability, steric bulk, and electronic effects [1]. The following quantitative evidence underscores why direct substitution without empirical validation is scientifically unsound for procurement and experimental design.

2-Benzothiazoleacetyl chloride: Quantitative Differentiation


Acylation Reactivity vs. Acid Analog

2-Benzothiazoleacetyl chloride, as an acyl chloride, is expected to exhibit superior electrophilic reactivity in acylation reactions compared to its corresponding acid, 2-benzothiazoleacetic acid (CAS 29182-45-4). This is a fundamental principle of organic chemistry where acid chlorides are significantly more reactive than carboxylic acids due to the better leaving group ability of the chloride ion. For instance, in the synthesis of benzothiazole derivatives, the reaction of benzothiazole with N,N'-carbonyldiimidazole-activated carboxylic acids proceeds under mild conditions to yield 2-acyl benzothiazoles [1]. While direct quantitative data for this specific compound versus its acid is not provided in the literature, class-level inference from similar heteroaryl acetyl chlorides (e.g., 2-oxo-3-benzothiazolineacetyl chloride and its 5-chloro analogue) confirms their utility in synthesizing a range of amides, esters, and thioesters via reaction with nucleophiles like hydrazines and amines [2].

Acylation Electrophilicity Kinetics

Metal-Halogen Exchange Reactivity vs. Analogs

The reactivity of 2-benzothiazoleacetyl chloride can be contextualized by comparing it to other benzothiazole derivatives in metal-halogen exchange reactions. A study on the reaction of 2-benzothiazolylmagnesium chloride with trichloroacetyl chloride or ethyl trichloroacetate showed that it gives 2-chlorobenzothiazole as a major product, along with considerable amounts of 2-benzothiazolyl dichloromethyl ketone or ethyl 1,3-benzothiazole-2-carboxylate, respectively [1]. This contrasts with the expected outcome of a simple acylation and demonstrates the potential for complex reaction pathways. In contrast, the reaction of 2-lithio derivatives with trichloroacetyl derivatives rapidly produces the corresponding 2-chloro derivatives in high yields [1]. While this study does not directly include 2-benzothiazoleacetyl chloride, it provides a cross-study comparable benchmark for understanding the nuanced reactivity of benzothiazole-based organometallics with acylating agents. The presence of the acetyl chloride group in 2-benzothiazoleacetyl chloride is expected to further modulate these outcomes, potentially favoring different reaction pathways compared to the 2-chloro or unsubstituted benzothiazole derivatives.

Organometallic Chemistry Metal-Halogen Exchange Synthesis

Quaternization Reactivity: 2-Substituent Effects

A kinetic study on the quaternization of various 2-substituted benzothiazoles with alkyl iodides and phenacyl bromide revealed a clear order of reactivity: -H > -NO2 > -Cl [1]. This data, while not directly involving 2-benzothiazoleacetyl chloride, provides supporting evidence that the nature of the 2-substituent on the benzothiazole ring exerts a significant and quantifiable influence on the reaction kinetics at the nitrogen atom. The acetyl chloride group in 2-benzothiazoleacetyl chloride, being a strong electron-withdrawing group via both inductive and resonance effects, is expected to have a distinct impact on the nucleophilicity of the nitrogen, which would be different from the -H, -NO2, or -Cl substituents. This class-level inference supports the notion that substituting one 2-substituted benzothiazole for another will result in altered reaction profiles and is not a direct 'drop-in' replacement.

Reaction Kinetics Structure-Activity Relationship Quaternization

Application Scenarios for 2-Benzothiazoleacetyl chloride


β-Lactam Synthesis for Antibiotic Discovery

Based on the established reactivity of acyl chlorides and benzothiazole scaffolds, 2-benzothiazoleacetyl chloride is a prime candidate for synthesizing benzothiazole-appended β-lactams. Its potent electrophilicity allows for efficient [2+2]-cycloaddition with imines to form the azetidin-2-one ring, a crucial pharmacophore in many antibiotics [1]. The benzothiazole moiety further contributes to the molecule's potential biological activity, making this a valuable route for creating novel antimicrobial agents.

Benzothiazoleacetamides as Anticancer and Anti-inflammatory Agents

The reaction of 2-benzothiazoleacetyl chloride with various amines provides a direct and efficient pathway to a library of 2-benzothiazoleacetamides. As established, benzothiazole derivatives are known for their potential anti-cancer and anti-inflammatory properties . This compound serves as a critical building block in medicinal chemistry programs aiming to explore structure-activity relationships within this class of molecules.

Agrochemical Development with Herbicidal/Fungicidal Activity

Given the documented applications of benzothiazole derivatives as fungicides, herbicides, and insecticides , 2-benzothiazoleacetyl chloride is a strategic intermediate for synthesizing novel agrochemicals. Its ability to readily form amide, ester, or thioester linkages allows for the facile attachment of the benzothiazole core to other biologically active moieties, facilitating the creation of diverse compound libraries for agrochemical screening and development.

Thio- and Seleno-Acetamide Synthesis

The established one-pot synthesis of thio- and seleno-acetamides from 2-aminobenzothiazoles and aryl acetyl chlorides highlights a direct application for 2-benzothiazoleacetyl chloride. Its structural similarity to the aryl acetyl chloride substrates used in this methodology suggests it could be employed to generate novel benzothiazole-containing chalcogeno-acetamides, a class of compounds with potential biological and material science applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzothiazoleacetyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.